molecular formula C24H21N3O3S B11296317 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11296317
M. Wt: 431.5 g/mol
InChI Key: AUOXMKCVODVAJR-UHFFFAOYSA-N
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Description

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxy group, and a methylsulfanyl-substituted phenyl group

Preparation Methods

The synthesis of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the phenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with the oxadiazole intermediate.

    Introduction of the acetamide group: This can be done by reacting the phenoxy-substituted oxadiazole with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The oxadiazole ring and phenoxy group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide include:

These compounds share structural similarities, such as the presence of an oxadiazole or triazole ring and phenoxy or phenyl groups

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C24H21N3O3S/c1-16-7-9-17(10-8-16)23-26-24(30-27-23)18-11-13-19(14-12-18)29-15-22(28)25-20-5-3-4-6-21(20)31-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

AUOXMKCVODVAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4SC

Origin of Product

United States

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